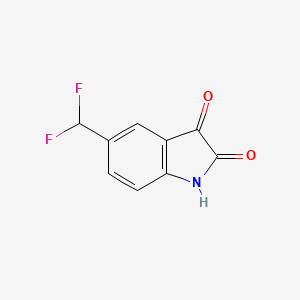

5-(Difluoromethyl)indoline-2,3-dione

Description

The Indoline-2,3-dione (Isatin) Scaffold as a Privileged Structure in Medicinal Chemistry

The indoline-2,3-dione, or isatin (B1672199), scaffold is a prominent heterocyclic framework that has garnered the status of a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation is attributed to its ability to bind to a wide range of biological targets, leading to a diverse spectrum of pharmacological activities. nih.govnih.gov Isatin and its derivatives have been reported to exhibit a remarkable array of biological effects, including anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govnih.gov

The versatility of the isatin core lies in its unique structural features. It possesses a planar, fused ring system containing a benzene (B151609) ring and a five-membered heterocyclic ring with two carbonyl groups at positions 2 and 3. nih.gov This arrangement provides a rich electronic environment and multiple sites for chemical modification, allowing for the fine-tuning of its biological activity. nih.govnih.gov The carbonyl group at the C3 position is particularly reactive and serves as a key site for the introduction of various substituents, leading to a vast library of isatin-based compounds with diverse therapeutic applications. ossila.com

The significance of the isatin scaffold is further underscored by its presence in a number of natural products and its use as a synthetic precursor for a wide range of biologically active molecules. nih.govnih.gov The inherent drug-like properties of the isatin nucleus make it an attractive starting point for the development of new therapeutic agents. nih.gov

The Role of Fluorine Substitution in Bioactive Molecules and its Relevance to 5-(Difluoromethyl)indoline-2,3-dione

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in modern drug design, often referred to as "fluorine chemistry." nih.govtandfonline.comresearchgate.net The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and pharmacological properties of a molecule. tandfonline.combenthamscience.com

Key effects of fluorination in drug design include:

Enhanced Metabolic Stability: The substitution of a hydrogen atom with fluorine can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life. acs.org

Increased Lipophilicity: Fluorination, particularly the introduction of groups like trifluoromethyl (CF3) or difluoromethyl (CF2H), can increase the molecule's lipophilicity, which can improve its absorption and distribution. benthamscience.comacs.org

Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can affect the molecule's ionization state and its interaction with biological targets. researchgate.net

Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity. tandfonline.com

The difluoromethyl group (CF2H) is of particular interest as it is considered a bioisostere of hydroxyl (OH), thiol (SH), or amine (NH2) groups. acs.orgbohrium.comnih.gov This means it can mimic the size and electronic properties of these groups while offering improved metabolic stability. The CF2H group can act as a lipophilic hydrogen bond donor, a property that can be exploited to enhance interactions with protein targets. acs.orgbohrium.comalfa-chemistry.com

In the context of this compound, the presence of the CF2H group at the 5-position of the isatin ring is expected to confer several advantages. It is anticipated to enhance the compound's metabolic stability and lipophilicity, potentially leading to improved bioavailability. Furthermore, the hydrogen bond donor capacity of the difluoromethyl group could facilitate stronger and more specific interactions with its biological targets.

Overview of Research Trajectories for Isatin Derivatives with Halogen Substituents

The strategic placement of halogen atoms on the isatin scaffold has been a fruitful area of research in medicinal chemistry. nih.govjetir.org Halogenation, particularly at the 5- and 7-positions of the benzene ring, has been shown to significantly influence the biological activity of isatin derivatives. nih.gov

Studies have demonstrated that the introduction of halogens such as fluorine, chlorine, and bromine can enhance the anticancer, antimicrobial, and antiviral activities of isatin-based compounds. nih.govresearchgate.net For instance, 5-halogenated isatin derivatives have shown potent antibacterial activity. nih.gov The presence of a halogen at the C-5 position has been found to be crucial for the antimycobacterial properties of certain isatin hybrids. mdpi.com

A theoretical study on halogenated isatin derivatives suggests that halogen substitution can significantly impact the stability, electronic structure, and reactivity of the isatin core. jetir.org The introduction of a halogen can increase the lipophilicity of the molecule, which may lead to greater permeability across biological membranes and enhanced biological activity. jetir.org

Recent research has also explored the synthesis and biological evaluation of various halogen-containing isatin derivatives, including those with fluoro, chloro, bromo, and iodo substituents. researchgate.netnih.govresearchgate.net These studies have provided valuable insights into the structure-activity relationships of halogenated isatins and have paved the way for the design of more potent and selective therapeutic agents. The investigation of compounds like this compound is a logical progression in this research trajectory, combining the proven benefits of the isatin scaffold with the unique properties of the difluoromethyl group.

Structure

3D Structure

Properties

Molecular Formula |

C9H5F2NO2 |

|---|---|

Molecular Weight |

197.14 g/mol |

IUPAC Name |

5-(difluoromethyl)-1H-indole-2,3-dione |

InChI |

InChI=1S/C9H5F2NO2/c10-8(11)4-1-2-6-5(3-4)7(13)9(14)12-6/h1-3,8H,(H,12,13,14) |

InChI Key |

CXFBLSMHSVUEPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(F)F)C(=O)C(=O)N2 |

Origin of Product |

United States |

Chemical Transformations and Derivatization of 5 Difluoromethyl Indoline 2,3 Dione

Reactivity at the Carbonyl Centers (C-2 and C-3)

The vicinal dicarbonyl arrangement in 5-(Difluoromethyl)indoline-2,3-dione is a hub of chemical reactivity. The C-3 keto group, being part of an α-keto-amide moiety, is particularly susceptible to nucleophilic attack, leading to a variety of condensation and addition reactions.

The condensation of the C-3 carbonyl group of isatins with primary amines is a well-established method for the synthesis of Schiff bases, also known as imines. This reaction typically proceeds under acidic catalysis, where protonation of the carbonyl oxygen enhances its electrophilicity. For this compound, this reaction would involve the nucleophilic attack of a primary amine on the C-3 carbonyl, followed by dehydration to yield the corresponding 3-iminoindolin-2-one.

While specific studies on this compound are not prevalent in the reviewed literature, the synthesis of Schiff bases from other 5-substituted isatins is widely reported. For instance, 5-fluoroisatin (B27256) readily reacts with various anilines in ethanol (B145695) with a few drops of glacial acetic acid to form the corresponding Schiff bases in good yields. nih.govsphinxsai.com It is anticipated that this compound would undergo similar transformations.

Table 1: Representative Schiff Bases Derived from Isatin (B1672199) Analogues (Note: The following table is illustrative and based on reactions of related isatin compounds, as specific data for this compound is not available in the reviewed literature.)

| Reactant 1 (Isatin Analogue) | Reactant 2 (Amine) | Product (Schiff Base) | Reference |

| 5-Fluoroisatin | 4-Bromoaniline | (Z)-2-((4-bromophenyl)imino)-5-fluoroindolin-3-one | nih.gov |

| Isatin | Aromatic Diamines | Bis-Schiff Bases | nih.gov |

The reaction of isatins with thiosemicarbazide (B42300) provides isatin-3-thiosemicarbazones, a class of compounds with significant biological interest. This condensation reaction also targets the reactive C-3 carbonyl group. The reaction is typically carried out by refluxing equimolar amounts of the isatin and thiosemicarbazide in a suitable solvent, often with an acid catalyst.

For this compound, the expected product would be 5-(Difluoromethyl)-3-thiosemicarbazonoindolin-2-one. Studies on analogous compounds, such as 5-fluoro-isatin, have demonstrated the successful synthesis of a variety of N4-substituted thiosemicarbazone derivatives. kashanu.ac.ir The introduction of different substituents on the thiosemicarbazide moiety allows for the fine-tuning of the properties of the final products.

| Isatin Analogue | Reagent | Product | Reference |

| 5-Trifluoromethoxyisatin | N4-Aryl thiosemicarbazides | N4-Aryl substituted 5-trifluoromethoxyisatin-3-thiosemicarbazones | nih.gov |

| 5-Fluoroisatin | Thiosemicarbazide | 5-Fluoro-isatin thiosemicarbazone | kashanu.ac.ir |

Similar to the reactions with amines and thiosemicarbazides, this compound is expected to react with hydrazines and hydrazides to form the corresponding hydrazones. The reaction with hydrazine (B178648) hydrate (B1144303) would yield 3-hydrazono-5-(difluoromethyl)indolin-2-one, while reaction with various substituted hydrazides, such as benzohydrazide, would lead to a range of N'-substituted hydrazone derivatives.

These reactions are typically performed in an alcoholic solvent, often with the addition of a catalytic amount of acetic acid to facilitate the condensation. mdpi.com The resulting hydrazones are valuable intermediates for the synthesis of more complex heterocyclic systems.

Table 3: Representative Hydrazone and Benzohydrazide Derivatives of Isatin Analogues (Note: The data presented is based on analogous compounds due to the lack of specific literature on this compound.)

| Isatin Analogue | Reagent | Product | Reference |

| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)isatin | Hydrazine Hydrate | 3-Hydrazono-5-(3-(trifluoromethyl)piperidin-1-ylsulfonyl)indolin-2-one | mdpi.com |

| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)isatin | Benzohydrazide | 3-(2-Benzoylhydrazono)-5-(3-(trifluoromethyl)piperidin-1-ylsulfonyl)indolin-2-one | mdpi.com |

The C-3 position of the isatin core is a key center for the construction of spirocyclic systems, which are three-dimensional structures of significant interest in drug design. These reactions often involve a formal [3+2] or other cycloaddition reactions, or condensation followed by cyclization.

Table 4: Illustrative Spirocyclic Systems Derived from Isatins (Note: This table serves as a general representation of spirocyclization reactions of isatins, as specific data for the difluoromethyl analogue is not available.)

| Isatin Analogue | Reaction Type | Spirocyclic Product | Reference |

| Isatin | With α-methylene-γ-butyrolactone precursors | Spirocyclic oxindole (B195798) with α-methylene-γ-butyrolactone core | nih.gov |

Modifications at the Indole (B1671886) Nitrogen (N-1)

The nitrogen atom at the 1-position of the indoline-2,3-dione ring is an amide nitrogen and possesses an acidic proton. Deprotonation of this nitrogen generates a nucleophilic anion that can readily participate in various substitution reactions.

N-alkylation of the isatin scaffold is a common strategy to introduce a variety of substituents at the indole nitrogen. This is typically achieved by treating the isatin with an alkyl halide in the presence of a base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like DMF or NMP. nih.gov Microwave-assisted N-alkylation has also been shown to be an efficient method. nih.gov

Similarly, N-acylation can be accomplished by reacting the isatin with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base. These reactions introduce an acyl group onto the indole nitrogen, further diversifying the chemical space of isatin derivatives.

While specific studies detailing the N-alkylation or N-acylation of this compound are scarce, the general methodologies applied to other isatin derivatives are expected to be applicable.

Table 5: Representative N-Alkylated and N-Acylated Isatin Derivatives (Note: This table provides a general overview based on reactions of other isatins due to the absence of specific literature for the title compound.)

| Isatin Analogue | Reagent | Product Type | Reference |

| Isatin | Alkyl Halides | N-Alkyl Isatins | nih.gov |

| Isatin | Acetic Anhydride | N-Acetyl Isatin | researchgate.net |

This compound holds significant potential as a versatile building block for the synthesis of a wide array of heterocyclic compounds. Its reactivity, centered at the C-3 carbonyl and N-1 positions, allows for a multitude of chemical transformations including the formation of Schiff bases, thiosemicarbazones, hydrazones, and spirocyclic systems, as well as N-alkylation and N-acylation. While direct experimental data for this specific compound is limited in the current scientific literature, the well-documented chemistry of analogous isatin derivatives provides a strong foundation for predicting its chemical behavior and for the future design of novel, fluorinated molecules with potential applications in various fields of chemical and pharmaceutical research. Further investigation into the specific reactivity and derivatization of this compound is warranted to fully explore its synthetic utility.

Chemical Behavior of the Difluoromethyl Group under Reaction Conditions

The difluoromethyl (CF₂H) group is a key functional moiety that imparts unique electronic properties to the indoline-2,3-dione scaffold. It is generally considered a stable group and a bioisostere of hydroxyl or thiol groups, capable of participating in hydrogen bonding. researchgate.net Its stability under many reaction conditions allows for extensive modification of the isatin core without affecting the CF₂H group.

The difluoromethyl radical (•CF₂H), which can be generated from appropriate precursors, is considered nucleophilic in character, in contrast to the more electrophilic trifluoromethyl radical (•CF₃). nih.gov This inherent stability means that the CF₂H group on the aromatic ring of this compound is typically a spectator in many transformations. For instance, in the N-alkylation and N-arylation reactions mentioned previously, the difluoromethyl group remains intact. nih.govgoogle.com Similarly, during condensation and ring-expansion reactions like the Pfitzinger synthesis, the CF₂H group does not participate and is retained in the final product structure. ui.ac.id

However, the C-H bond in the difluoromethyl group can be reactive under specific, often harsh, conditions, although such transformations are less common compared to reactions at the isatin core. The development of methods for direct difluoromethylation of organic compounds has advanced significantly, employing various reagents and catalytic systems, including photoredox catalysis. rsc.orgqmul.ac.uk While these methods are typically used to introduce a CF₂H group, they highlight the potential reactivity of the group itself under radical or transition-metal-catalyzed conditions. For the purposes of derivatizing this compound, the CF₂H group is overwhelmingly a robust and non-reactive substituent.

Ring Expansion and Cyclo-condensation Reactions to Form Fused Heterocycles

The dicarbonyl functionality of the pyrrolidine-2,3-dione (B1313883) ring in this compound is a versatile platform for constructing a variety of fused heterocyclic systems through ring expansion and cyclo-condensation reactions. These reactions significantly increase the structural complexity and lead to important classes of compounds such as quinolines and spiro-heterocycles. researchgate.net

Pfitzinger Reaction: One of the most classic ring-forming reactions involving isatins is the Pfitzinger reaction. This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group (like a ketone) in the presence of a base (e.g., potassium hydroxide). ui.ac.id The reaction proceeds through the opening of the isatin lactam ring followed by cyclization and dehydration to afford a quinoline-4-carboxylic acid. Applying this reaction to this compound would yield 6-(difluoromethyl)quinoline-4-carboxylic acid derivatives.

Synthesis of Fused Spiro-Heterocycles: this compound can serve as a precursor for various spirocyclic compounds. A prominent method is the 1,3-dipolar cycloaddition reaction. uevora.pt In this process, the isatin condenses with an amino acid (such as sarcosine (B1681465) or proline) to generate an intermediate azomethine ylide in situ. This dipole can then react with various dipolarophiles (electron-deficient alkenes) to produce complex spiropyrrolidine-oxindole frameworks in a highly stereoselective manner. uevora.ptresearchgate.net

Other Ring Transformations: The isatin scaffold can undergo various other transformations leading to fused systems. For instance, reactions with α-bromohydrazones can lead to fused indoline (B122111) heterocycles through a dearomatization pathway. nih.gov Furthermore, multi-component reactions involving isatin derivatives are a powerful tool for generating molecular diversity. For example, a four-component reaction of an isatin, malononitrile, ammonium (B1175870) acetate, and a steroidal ketone can produce dihydropyridinyl spirooxindoles. uevora.pt

| Reaction Name/Type | Reactants | Product Type | Key Features of Transformation | Reference |

|---|---|---|---|---|

| Pfitzinger Reaction | This compound, α-Methylene ketone, Base (KOH) | 6-(Difluoromethyl)quinoline-4-carboxylic acids | Ring expansion of the five-membered ring to form a fused six-membered pyridine (B92270) ring. | ui.ac.id |

| 1,3-Dipolar Cycloaddition | This compound, Amino acid, Dipolarophile | Spiropyrrolidine-oxindoles | Forms a spiro-fused five-membered pyrrolidine (B122466) ring at the C3 position of the isatin. High stereoselectivity. | uevora.ptresearchgate.net |

| Thiol-Mediated Cascade | Indole-tethered ynones, Thiol reagent | Functionalized Quinolines | A three-step cascade involving dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. | nih.gov |

| Multi-component Reaction | Isatin derivative, Malononitrile, Ammonium acetate, Ketone | Dihydropyridinyl spirooxindoles | Efficient construction of complex spiro-fused heterocycles in a one-pot synthesis. | uevora.pt |

Biological Activities and Molecular Mechanisms of 5 Difluoromethyl Indoline 2,3 Dione Derivatives

Antimicrobial Spectrum Analysis

While specific research on the antimicrobial spectrum of 5-(Difluoromethyl)indoline-2,3-dione derivatives is limited in publicly available literature, the broader class of isatin (B1672199) derivatives has been extensively studied for its antibacterial and antifungal properties. The introduction of fluorine-containing substituents, such as the difluoromethyl group, is a common strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of lead compounds.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Isatin derivatives have demonstrated a broad range of antibacterial activities against both Gram-positive and Gram-negative bacteria. The mode of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall. For instance, various Schiff bases of isatin have shown good potency as antimicrobial agents. The presence of a halogen at the 5-position of the isatin ring has been shown to increase antibacterial activity.

Antifungal Activity against Specific Fungal Pathogens

The antifungal potential of isatin derivatives has been investigated against a variety of fungal pathogens. Similar to their antibacterial action, the mechanism of antifungal activity is believed to involve the inhibition of fungal growth and replication. Research has shown that certain isatin derivatives exhibit significant mycelium inhibition against various fungi.

Antitubercular Potential and Mycobacterium Targets

Isatin derivatives have emerged as a promising class of compounds in the search for new antitubercular agents, with activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. The mechanism of action for some isatin derivatives is thought to involve the inhibition of mycobacterial enzymes that are crucial for cell wall synthesis or other essential metabolic pathways.

Several studies have highlighted the potent anti-TB activity of Schiff bases of 1H-indole-2,3-diones nih.gov. For example, certain derivatives have shown modest to potent anti-TB activity against various Mycobacterium strains, with some compounds exhibiting significantly greater potency than the reference drug isoniazid nih.gov. While specific data on this compound derivatives is not available, the broader class of fluorinated isatins continues to be an area of active research for the development of novel antitubercular drugs.

Antiviral Efficacy Investigations

The antiviral properties of isatin derivatives have been a subject of significant research interest. A series of novel isatin derivatives, specifically 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives, which are structurally related to the compound of interest, have been synthesized and evaluated as broad-spectrum antiviral agents nih.gov.

Activity against RNA Viruses (e.g., Influenza Virus H1N1, Coxsackievirus B3)

In a notable study, the antiviral activities of a series of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives were tested against several viruses, including the RNA viruses Influenza A (H1N1) and Coxsackievirus B3 (COX-B3) nih.gov. The synthesized compounds exhibited significant antiviral activities, with low inhibitory concentration 50 (IC50) values nih.gov.

One derivative, compound 9, displayed the highest antiviral activity against H1N1 with an IC50 value of 0.0027 µM nih.gov. Another derivative, compound 4, showed the highest activity against COX-B3 with an IC50 value of 0.0092 µM nih.gov. Further investigation through quantitative PCR assays revealed that the most relevant compounds led to a decrease in viral gene expression nih.gov.

Antiviral Activity of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives against RNA Viruses

| Compound | Virus | IC50 (µM) |

|---|---|---|

| 9 | Influenza Virus (H1N1) | 0.0027 |

Activity against DNA Viruses (e.g., Herpes Simplex Virus)

The same series of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives was also evaluated for its efficacy against the DNA virus Herpes Simplex Virus 1 (HSV-1) nih.gov. The results indicated potent antiviral activity against this pathogen as well.

Specifically, compound 5 demonstrated the highest antiviral activity against HSV-1, with an IC50 value of 0.0022 µM nih.gov. This highlights the broad-spectrum antiviral potential of this class of isatin derivatives, showing efficacy against both RNA and DNA viruses.

Antiviral Activity of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives against DNA Viruses

| Compound | Virus | IC50 (µM) |

|---|

Anti-HIV Activity

The isatin scaffold has been recognized as a "privileged" structure in medicinal chemistry, serving as a foundation for the development of various therapeutic agents, including those with antiviral properties. A number of isatin derivatives have been synthesized and evaluated for their ability to inhibit the replication of the human immunodeficiency virus (HIV).

While direct studies on the anti-HIV activity of this compound derivatives are not currently available, research on other halogenated isatin derivatives provides valuable insights. For instance, the introduction of a fluorine atom at the C-5 position of the isatin ring has been shown to enhance anti-HIV activity in certain molecular frameworks. In a series of isatin-lamivudine hybrids, the 5-fluoro substituted derivative demonstrated potent antiviral activity. nih.gov This suggests that the electronic properties conferred by fluorine substitution at this position can be favorable for antiretroviral action.

Furthermore, isatin derivatives are known to target different stages of the HIV life cycle. Some have been shown to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of drugs that binds to and inhibits the activity of reverse transcriptase, an essential enzyme for viral replication. nih.gov Other isatin-based compounds have been investigated as inhibitors of HIV integrase or protease. The specific mechanism of action is highly dependent on the nature and position of the substituents on the isatin core.

Given the precedent set by other fluorinated isatins, it is plausible that this compound derivatives could exhibit anti-HIV activity, potentially through the inhibition of key viral enzymes. However, empirical studies are necessary to confirm this hypothesis and to elucidate the specific molecular mechanisms involved.

Anticancer and Antiproliferative Research

The anticancer potential of isatin derivatives is well-documented, with numerous studies reporting their cytotoxic and antiproliferative effects against a wide array of human cancer cell lines. The versatility of the isatin scaffold allows for modifications that can lead to compounds with enhanced potency and selectivity.

Efficacy against Various Human Cancer Cell Lines (e.g., A549, U-87MG, K562, HepG2, HT-29, MDA-MB-231)

Although specific data on the efficacy of this compound derivatives against the specified cancer cell lines are not available, extensive research on other isatin analogues demonstrates the broad-spectrum anticancer potential of this class of compounds.

For example, a study on 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives reported cytotoxic effects against the chronic myelogenous leukemia K562 cell line. researchgate.net This highlights the potential of fluorinated substituents at the 5-position to confer anticancer activity.

The following table summarizes the reported anticancer activities of various isatin derivatives against the specified cell lines, providing a comparative context:

| Compound Type | Cell Line | IC50 (µM) | Reference |

| N-phenyl substituted isatin derivatives | K562 | 6.10 | mdpi.com |

| N-phenyl substituted isatin derivatives | HepG2 | 24.09 | mdpi.com |

| N-phenyl substituted isatin derivatives | HT-29 | 20.27 | mdpi.com |

| New quinoline and isatin derivatives | A549 | - | nih.gov |

| New quinoline and isatin derivatives | HepG2 | - | nih.gov |

| New quinoline and isatin derivatives | MDA-MB-231 | - | nih.gov |

| Indolin-2-one derivatives with 4-thiazolidinone | HT-29 | 0.016 | semanticscholar.org |

| Indolin-2-one derivatives with 4-thiazolidinone | MDA-MB-231 | 10.5 | semanticscholar.org |

Note: The table presents data for various isatin derivatives, not specifically for this compound derivatives, for which data is not available.

Modulation of Cellular Pathways Implicated in Cancer

Isatin derivatives exert their anticancer effects through the modulation of various cellular pathways critical for cancer cell survival, proliferation, and metastasis. These compounds have been shown to induce apoptosis (programmed cell death), inhibit angiogenesis (the formation of new blood vessels that supply tumors), and interfere with cell cycle progression.

Indole (B1671886) compounds, the parent chemical family of isatin, are known to deregulate multiple cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer. researchgate.net By inhibiting this pathway, indole derivatives can suppress cancer cell growth and survival.

Furthermore, some isatin derivatives have been identified as inhibitors of specific protein kinases that are crucial for cancer progression. The multi-receptor tyrosine kinase inhibitor, Sunitinib, which features an isatin core, is a prime example of a successful anticancer drug that targets pathways involved in both tumor growth and angiogenesis. nih.gov

The potential of this compound derivatives to modulate these pathways is an area that warrants future investigation. The electron-withdrawing nature of the difluoromethyl group could influence the interaction of these compounds with biological targets, potentially leading to novel mechanisms of anticancer activity.

Enzyme Inhibition Studies

The ability of isatin derivatives to inhibit various enzymes is a key aspect of their therapeutic potential. The reactive C3-carbonyl group of the isatin nucleus can interact with the active sites of enzymes, leading to their inhibition.

Inhibition of Bacterial DNA Gyrase

Bacterial DNA gyrase is a well-established target for antibacterial drugs. This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. Fluoroquinolones, a major class of antibiotics, act by inhibiting DNA gyrase.

While there are no specific studies on the inhibition of bacterial DNA gyrase by this compound derivatives, research on other isatin derivatives has shown promise in this area. For instance, novel 5-nitro isatin derivatives have been synthesized and identified as inhibitors of E. coli DNA gyrase B. thesciencein.org This indicates that the isatin scaffold can be a suitable framework for the design of new bacterial DNA gyrase inhibitors. The nature of the substituent at the 5-position is crucial for the inhibitory activity, and the difluoromethyl group could offer unique interactions with the enzyme's active site.

Aminopeptidase N (APN) Inhibition

Aminopeptidase N (APN/CD13) is a zinc metalloenzyme that is overexpressed in various types of cancer and is involved in tumor invasion, metastasis, and angiogenesis. As such, it is considered a promising target for anticancer therapy.

Although direct evidence for the inhibition of APN by this compound derivatives is lacking, the broader class of isatin derivatives has been explored for its potential to inhibit various enzymes. The development of isatin-based inhibitors for other metalloenzymes suggests that this scaffold could be adapted to target APN. Further research is needed to explore the potential of this compound derivatives as APN inhibitors and to understand the structure-activity relationships that govern their inhibitory potency.

Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) Inhibition

Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) are key enzymes in the endocannabinoid system, responsible for the degradation of anandamide and 2-arachidonoylglycerol (2-AG), respectively. Inhibition of these enzymes can prolong the signaling of endocannabinoids, offering therapeutic potential for various conditions. While the broader class of isatin derivatives has been explored for dual FAAH and MAGL inhibitory properties, specific research on this compound derivatives in this context is not extensively documented in publicly available literature. However, related halogenated isatin compounds, such as 5-chloro-isatin carbohydrazones, have been identified as potent MAGL inhibitors, suggesting that the 5-position of the isatin ring is a critical site for modification to achieve potent enzyme inhibition.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its dysregulation is often implicated in the proliferation of cancer cells. Consequently, CDK2 has become a significant target for the development of anticancer therapies. The isatin scaffold is a known foundation for CDK2 inhibitors. Studies on related 5-substituted indole derivatives have demonstrated potent dual inhibition of both the Epidermal Growth Factor Receptor (EGFR) and CDK2. For instance, certain 5-substituted-indole-2-carboxamides have been reported with IC50 values against CDK2 in the nanomolar range. Although direct studies on this compound derivatives are limited, the established activity of other 5-substituted analogs highlights the potential of this chemical class as a source of CDK2 inhibitors.

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a histone-modifying enzyme that plays a critical role in regulating gene expression by demethylating histone H3 on lysine 4 (H3K4me1/2). Overexpression of LSD1 is common in many cancers, making it an attractive target for epigenetic therapy. The inhibition of LSD1 can lead to the re-expression of tumor suppressor genes and promote cell differentiation. Currently, there is a lack of specific research findings detailing the inhibitory activity of this compound derivatives against LSD1 in the available scientific literature.

Other Enzyme Targets and Modulators of Biochemical Pathways

The versatile indoline-2,3-dione scaffold has been shown to interact with a variety of other biological targets. For example, derivatives have been investigated for their potential as antiviral agents. Specifically, compounds with a trifluoromethyl group, which is structurally related to the difluoromethyl group, have been synthesized and evaluated for this purpose. Furthermore, the isatin core is present in numerous compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Derivatives of the closely related isoindoline-1,3-dione have been studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. These broad findings underscore the chemical tractability and therapeutic potential of the core structure, suggesting that this compound derivatives could be developed to target a wide array of enzymes and biochemical pathways.

Advanced Computational and in Silico Approaches for 5 Difluoromethyl Indoline 2,3 Dione Research

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions.

Molecular docking studies are employed to investigate how 5-(Difluoromethyl)indoline-2,3-dione interacts with key biological targets. The indoline-2,3-dione (isatin) scaffold has been identified as important for interactions with various enzyme active sites. semanticscholar.orgresearchgate.net

Mtb DNA Gyrase A subunit: This enzyme is an essential and validated target for developing new drugs against Mycobacterium tuberculosis (Mtb) semanticscholar.orgnih.gov. Docking simulations can model the binding of this compound into the active site of the GyrA subunit. These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the amino acid residues of the enzyme, which are crucial for its inhibitory activity. researchgate.netdoaj.org The difluoromethyl group at the 5-position can be analyzed for its specific contributions to these interactions.

HSV-1 Glycoprotein B and D: Herpes Simplex Virus-1 (HSV-1) entry into host cells is a complex process mediated by several envelope glycoproteins, including glycoprotein B (gB) and glycoprotein D (gD). mdpi.comsemanticscholar.org These proteins are critical for viral attachment and fusion with the host cell membrane, making them attractive targets for antiviral agents. mdpi.comnih.gov In silico docking can predict whether this compound can bind to crucial sites on gB or gD, potentially disrupting the protein-protein interactions necessary for viral entry.

A primary output of molecular docking is the prediction of the binding mode and the binding affinity of a ligand to its target. The binding mode refers to the specific orientation and conformation of the ligand within the receptor's active site. The binding affinity is a quantitative measure of the strength of the interaction, often expressed as a binding energy score (e.g., in kcal/mol). A more negative score typically indicates a stronger and more stable interaction. nih.gov

These predictions are vital for structure-activity relationship (SAR) studies, helping researchers understand how chemical modifications to the lead compound might improve its binding affinity and, consequently, its biological activity. For this compound, docking studies would elucidate how the isatin (B1672199) core and the difluoromethyl substituent orient themselves to maximize contact with the target protein.

Table 1: Example Data from Molecular Docking Analysis of this compound This table is illustrative and shows the type of data generated from molecular docking studies.

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Mtb DNA Gyrase A | -8.5 | Asp94, Gly77, Ala90 | Hydrogen Bond, Hydrophobic |

| HSV-1 Glycoprotein D | -7.2 | Tyr38, Gln27, Arg140 | Hydrogen Bond, Pi-Alkyl |

| HSV-1 Glycoprotein B | -6.8 | Trp174, Phe177, Pro231 | Hydrophobic, Pi-Pi Stacking |

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and reactivity of molecules from first principles. These methods provide deep insights into molecular properties that govern chemical reactions and biological interactions.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic properties of molecules. DFT studies on this compound can be used to determine its optimized molecular geometry, electrostatic potential, and the distribution of electron density. researchgate.netrsc.org This information helps in understanding the molecule's inherent reactivity, stability, and the nature of its chemical bonds. Such calculations can also predict spectroscopic properties (like IR and NMR spectra), which can be used to validate experimental data. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: Represents the ability of a molecule to donate electrons. The energy of the HOMO is related to the ionization potential.

LUMO: Represents the ability of a molecule to accept electrons. The energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive. FMO analysis of this compound provides insights into its electrophilic and nucleophilic sites, which is crucial for understanding its interaction with biological receptors. researchgate.net

Table 2: Example Data from Frontier Molecular Orbital (FMO) Analysis of this compound This table is illustrative and shows the type of data generated from FMO analysis.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.85 | Electron-donating ability |

| ELUMO | -2.15 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.70 | Chemical reactivity and stability |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of every atom in the system over time, providing a detailed picture of the conformational changes and stability of the ligand-receptor complex. nih.gov

By running MD simulations on the complex of this compound and its biological target (e.g., Mtb DNA Gyrase A), researchers can:

Assess the stability of the binding pose predicted by docking.

Observe conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy with greater accuracy by considering solvent effects and molecular motion.

Identify key residues that are consistently involved in the interaction over the simulation time.

MD simulations are computationally intensive but provide invaluable insights into the dynamic nature of molecular recognition, helping to validate and refine the static models generated by molecular docking. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Assessment of Ligand-Protein Complex Stability

A crucial aspect of understanding a compound's potential biological activity is to assess the stability of the complex it forms with its target protein. Molecular dynamics (MD) simulations are a primary computational tool used for this purpose. These simulations model the physical movements of atoms and molecules over time, providing insights into the flexibility and conformational changes of the protein-ligand system.

The interaction between a ligand and a protein can induce changes in the protein's thermal stability. nih.gov This stability is often evaluated by monitoring key metrics throughout the simulation.

Key Parameters for Assessing Complex Stability:

| Parameter | Description | Interpretation of Stability |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the ligand and protein in a simulated conformation compared to a reference structure. | A low and stable RMSD value over the simulation time suggests that the complex has reached equilibrium and remains in a stable conformation. |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual amino acid residues around their average positions. | Lower RMSF values in the binding site residues upon ligand binding can indicate a stabilization of that region. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value suggests that the protein's overall folding is not negatively impacted by the ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time. | The persistent presence of key hydrogen bonds throughout the simulation indicates a stable interaction. |

By analyzing these parameters, researchers can determine whether this compound forms a stable and lasting interaction with a specific biological target, which is a prerequisite for sustained biological activity.

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound, computational SAR approaches can guide the design of more potent and selective analogs. ijrrjournal.com

De Novo Design and Optimization Based on Structural Modifications

De novo design involves the computational creation of novel molecular structures with desired properties, often starting from a basic scaffold like indoline-2,3-dione. These methods can explore a vast chemical space to identify promising candidates.

Computational Strategies for Design and Optimization:

Fragment-Based Growth: This approach involves computationally "growing" a new molecule by adding small chemical fragments to a core structure, such as the this compound scaffold. The stability and binding affinity of each new addition are calculated to guide the design process.

Scaffold Hopping: In this strategy, the core indoline-2,3-dione structure is replaced by other structurally different but functionally similar chemical groups (bioisosteres). This can lead to the discovery of novel chemical series with improved properties.

Substituent Modification: Computational algorithms can systematically modify substituents on the parent molecule. For instance, the difluoromethyl group at the 5-position or the hydrogen at the N1-position of the indole (B1671886) ring can be computationally replaced with various other functional groups to predict the impact on target binding and activity. Studies on related isatin derivatives often involve modifications at these positions to enhance biological effects. ijrrjournal.com

Identification of Key Pharmacophoric Features for Desired Activities

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target. Identifying the pharmacophore of this compound is key to understanding its mechanism of action and designing new molecules with similar or enhanced activity. nih.gov

Pharmacophore models for the indoline-2,3-dione scaffold are typically generated based on a set of known active molecules or the structure of the ligand-protein complex. mdpi.comnih.gov These models highlight the spatial arrangement of critical chemical features.

Common Pharmacophoric Features in Indoline-2,3-dione Analogs:

| Pharmacophoric Feature | Corresponding Structural Moiety | Role in Binding |

|---|---|---|

| Hydrogen Bond Donor | N-H group at position 1 of the indole ring. | Forms hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) in the protein's active site. |

| Hydrogen Bond Acceptor | Carbonyl oxygens at positions 2 and 3. | Interact with hydrogen bond donor groups (e.g., -NH or -OH) in the active site. |

| Aromatic Ring | The fused benzene (B151609) ring of the indoline (B122111) core. | Participates in hydrophobic or π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. |

| Hydrophobic/Electron-Withdrawing Feature | Difluoromethyl group at position 5. | Can occupy a hydrophobic pocket or modulate the electronic properties of the aromatic ring, influencing binding affinity. |

Predictive Pharmacokinetic Profiling (Excluding Specific Data)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov This early-stage profiling helps to identify potential liabilities and guide the selection of compounds with more favorable pharmacokinetic characteristics, reducing the likelihood of late-stage failures. texilajournal.comjapsonline.com

In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion Characteristics

Various computational models and software, such as SwissADME and Discovery Studio, are used to estimate the ADME profile of compounds like this compound based on their chemical structure. japsonline.comnih.gov These tools calculate a range of physicochemical and pharmacokinetic parameters.

Key In Silico ADME Parameters Evaluated for Indoline-2,3-dione Derivatives:

| ADME Category | Predicted Parameter | Significance |

|---|---|---|

| Absorption | Lipophilicity (e.g., LogP) | Influences solubility and membrane permeability. An optimal range is crucial for good absorption. |

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gastrointestinal tract into the bloodstream. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts whether the compound can cross the BBB to act on central nervous system targets. Non-penetration is desired for peripherally acting drugs. japsonline.com |

| Plasma Protein Binding (PPB) | Estimates the degree to which a compound binds to proteins in the blood. High binding can limit the free concentration of the drug available to act. | |

| Metabolism | Cytochrome P450 (CYP) Enzyme Inhibition | Predicts the potential for drug-drug interactions by inhibiting key metabolic enzymes (e.g., CYP2D6, CYP3A4). japsonline.com |

| Excretion | Renal Organic Cation Transporter (OCT2) Inhibition | Predicts potential for interference with renal clearance mechanisms. |

These predictive models provide a comprehensive, albeit preliminary, overview of a compound's likely behavior in the body, allowing for early-stage optimization of the indoline-2,3-dione scaffold to improve its drug-like properties.

Future Perspectives and Research Trajectories for 5 Difluoromethyl Indoline 2,3 Dione

Development of Novel Synthetic Methodologies for Enhanced Yield and Sustainability

The synthesis of isatin (B1672199) and its derivatives has traditionally been dominated by methods like the Sandmeyer process, which involves the cyclization of α-isonitrosoacetanilides in strong acids like sulfuric acid. researchgate.netnih.govresearchgate.net However, these classical methods often face challenges, including harsh reaction conditions, low yields for more complex or lipophilic analogues, and the use of hazardous reagents, which are not ideal for large-scale, environmentally friendly production. researchgate.netnih.gov

Future research will prioritize the development of more efficient, sustainable, and high-yielding synthetic routes. Key areas of focus include:

Optimization of Classical Methods: Modifications to the Sandmeyer synthesis, such as the use of methanesulfonic acid instead of sulfuric acid, have shown promise in improving the solubility of lipophilic intermediates and increasing product yields. nih.gov Further exploration of alternative acid catalysts and reaction conditions could lead to more robust and scalable processes.

Green Chemistry Approaches: A significant shift towards green synthesis is anticipated. This involves utilizing environmentally benign solvents like water or ethanol (B145695), developing reusable catalysts, and employing energy-efficient techniques such as microwave-assisted synthesis. researchgate.netdntb.gov.ua The goal is to minimize waste and avoid the use of toxic materials, aligning with the principles of sustainable chemistry. dntb.gov.ua

Novel Synthetic Pathways: Researchers are exploring entirely new ways to construct the isatin core. For instance, the oxidation of corresponding indole (B1671886) derivatives using molecular oxygen and a photosensitizer presents an environmentally friendly alternative. nih.gov The development of multi-component reactions, where several starting materials are combined in a single step, is another promising strategy for improving efficiency. researchgate.net

Advanced Fluorination Techniques: The introduction of the difluoromethyl group itself is a critical synthetic step. Future methodologies will likely leverage cutting-edge fluorination reagents and techniques. A notable advancement is the use of fluoroform (CHF3) as a direct source for the difluoromethyl group in continuous flow systems, representing a highly atom-efficient and sustainable approach. rsc.org

The table below summarizes a comparison between traditional and emerging synthetic strategies for isatin derivatives, highlighting the trend towards improved yields and sustainability.

| Methodology | Typical Reagents/Conditions | Advantages | Drawbacks/Future Improvement Areas |

| Sandmeyer Process | Aniline (B41778), Chloral (B1216628) Hydrate (B1144303), Hydroxylamine-HCl, H₂SO₄ researchgate.netnih.gov | Well-established, works for simple analogues. nih.govnih.gov | Low yield for complex substrates, harsh conditions, not environmentally friendly. researchgate.netnih.gov |

| Modified Sandmeyer | Use of Methanesulfonic Acid nih.gov | Improved solubility and yields for lipophilic substrates. nih.gov | Still relies on strong acids and multi-step process. |

| Oxidation of Indoles | Indole derivative, O₂, Photosensitizer (e.g., DPZ) nih.gov | Environmentally benign (uses O₂ as oxidant). nih.gov | Substrate scope and efficiency need further optimization. |

| Green Solvent Synthesis | Reactions in water or ethanol researchgate.netdntb.gov.ua | Reduced environmental impact, safer processes. researchgate.net | May require catalyst development to achieve high efficiency. |

| Flow Difluoromethylation | Fluoroform (CHF₃), Continuous Flow Reactor rsc.org | High atom economy, uses a readily available C1 building block. rsc.org | Requires specialized equipment, optimization for aromatic systems needed. |

Exploration of Undiscovered Biological Targets and Mechanistic Insights

Isatin derivatives are known to interact with a wide array of biological targets, exhibiting activities such as anticancer, antiviral, antimicrobial, and anticonvulsant effects. biomedres.uscalstate.edu The presence of a difluoromethyl group can significantly alter a molecule's binding affinity, metabolic stability, and cell permeability, potentially unlocking new therapeutic applications for 5-(difluoromethyl)indoline-2,3-dione.

Future research trajectories will involve:

Broad-Spectrum Screening: Systematic screening of this compound and its close analogues against large panels of kinases, proteases, and other enzymes will be crucial for identifying novel biological targets.

Mechanism of Action Studies: For identified targets, detailed mechanistic studies are essential. For example, certain fluorinated N-substituted isatins have been identified as potent inhibitors of caspases-3 and -7, enzymes critical to the apoptosis pathway. nih.gov Future work should elucidate the precise binding mode and the structural determinants of this inhibition. Understanding how the difluoromethyl group contributes to this interaction is a key question.

Phenotypic Screening: Beyond target-based approaches, phenotypic screening in disease-relevant cellular models can uncover unexpected therapeutic activities. This could reveal novel mechanisms of action that are not apparent from purely biochemical assays.

Chemical Biology Probes: Developing probe molecules based on the this compound scaffold will enable the identification of binding partners in complex biological systems, helping to deorphanize its activity and build a more complete picture of its cellular effects.

Rational Design of Next-Generation Analogues for Specific Therapeutic Applications

The ultimate goal of medicinal chemistry research is to develop safe and effective drugs. Rational design, guided by structure-activity relationships (SAR), is the key to transforming a promising lead compound like this compound into a clinical candidate.

Future efforts in this area will include:

Detailed Structure-Activity Relationship (SAR) Studies: The isatin scaffold offers multiple points for chemical modification, including the nitrogen at position 1, the carbonyl group at C-3, and other positions on the aromatic ring. calstate.edu Systematic synthesis and biological evaluation of analogues will clarify the role of the difluoromethyl group at C-5 in conjunction with various substituents at other positions. For instance, studies on related 5-sulfonyl isatin derivatives have shown that modifications at the N-1 position can dramatically influence inhibitory activity against viral proteases. mdpi.com

Target-Specific Optimization: Once a specific biological target is validated, the scaffold can be optimized to maximize potency and selectivity. For example, if the target is a specific kinase, analogues will be designed to fit precisely into the ATP-binding pocket, leveraging the unique electronic properties of the difluoromethyl group to form favorable interactions.

Improving ADME Properties: Rational modifications will also aim to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. The difluoromethyl group is often used to enhance metabolic stability and membrane permeability, but its interplay with other functional groups must be carefully balanced to achieve an optimal pharmacokinetic profile.

Hybrid Molecules: A growing trend is the creation of hybrid molecules that combine the isatin scaffold with another pharmacophore to achieve synergistic effects or a dual mode of action. researchgate.net Future designs might link this compound to other active moieties to target multiple pathways in complex diseases like cancer.

Application of Advanced Computational Tools for Structure-Based Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design-synthesize-test cycle. For this compound, computational approaches will be vital for guiding future research.

Key applications will include:

Molecular Docking: In silico docking studies will be used to predict the binding modes of this compound and its designed analogues within the active sites of known and newly identified biological targets. mdpi.com This allows for the pre-screening of virtual compound libraries, prioritizing the synthesis of molecules with the highest predicted affinity.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of isatin analogues with their biological activity. These models help to identify the key chemical properties (e.g., steric, electronic, hydrophobic) that govern potency, providing a predictive framework for designing more active compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the ligand interacts with its target protein over time. This can reveal important information about the stability of the binding pose, the role of water molecules in the active site, and conformational changes that occur upon binding, offering deeper mechanistic insights than static docking models.

In Silico ADME/Tox Prediction: Computational tools can predict the likely pharmacokinetic and toxicity profiles of virtual compounds. This allows for the early deselection of molecules that are likely to have poor bioavailability or potential safety liabilities, saving significant time and resources in the drug development process.

Q & A

Basic: What are the standard synthetic routes for 5-(Difluoromethyl)indoline-2,3-dione, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves functionalizing indoline-2,3-dione scaffolds. A common approach is halogenation followed by nucleophilic substitution. For example, fluorinated derivatives are synthesized via:

Friedel-Crafts acylation to form the indoline core.

Electrophilic fluorination using reagents like Selectfluor™ or diethylaminosulfur trifluoride (DAST) to introduce difluoromethyl groups.

Oxidation of intermediates to yield the dione structure.

Key parameters include solvent selection (e.g., DMF or dichloromethane), temperature control (0–60°C), and inert atmosphere to prevent side reactions. Optimization often requires monitoring via TLC or HPLC, with yields improved by adjusting stoichiometry of fluorinating agents .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:

Structural confirmation relies on:

- NMR Spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR identify substituent positions and fluorine coupling patterns. For example, the difluoromethyl group shows characteristic <sup>19</sup>F signals near -120 to -140 ppm .

- X-ray Crystallography : Single-crystal XRD resolves bond lengths and angles, critical for verifying the planar indoline-2,3-dione core and difluoromethyl orientation .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C9H5F2NO2) .

Advanced: What strategies address contradictory bioactivity data in studies of fluorinated indoline-2,3-dione derivatives?

Methodological Answer:

Contradictions often arise from:

- Solubility differences : Use standardized solvents (e.g., DMSO with ≤0.1% v/v) to ensure consistent cellular uptake .

- Metabolic instability : Perform stability assays in liver microsomes to identify rapid degradation pathways.

- Off-target effects : Employ selectivity profiling (e.g., kinase panels) and orthogonal assays (e.g., SPR vs. cell-based) .

Data normalization to internal controls (e.g., housekeeping genes in qPCR) reduces variability .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound analogs?

Methodological Answer:

SAR strategies include:

- Substituent scanning : Replace difluoromethyl with -CF3, -Cl, or -CH3 to assess electronic/steric effects on target binding .

- Bioisosteric replacement : Swap the indoline ring with pyrrolidinone or quinoline to modulate lipophilicity (logP) .

- Computational docking : Use molecular dynamics (MD) simulations to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases .

Advanced: What computational methods predict the physicochemical properties of this compound?

Methodological Answer:

- DFT Calculations : Determine electronic properties (e.g., HOMO-LUMO gaps) and Fukui indices to predict reactive sites .

- QSAR Models : Train regression models using descriptors like polar surface area (PSA) and molar refractivity to forecast solubility and permeability .

- ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 inhibition, and blood-brain barrier penetration .

Advanced: How are crystallization conditions optimized for X-ray analysis of fluorinated indoline derivatives?

Methodological Answer:

- Solvent Screening : Test mixtures (e.g., ethanol/water, DCM/hexane) to achieve slow evaporation and high-quality crystals.

- Temperature Gradients : Use controlled cooling (e.g., 4°C to -20°C) to reduce defects.

- Additives : Small amounts of trifluoroacetic acid (TFA) can improve crystal packing by stabilizing hydrogen bonds .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile fluorinated byproducts.

- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Advanced: How do fluorinated substituents influence the electrochemical behavior of indoline-2,3-diones?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.